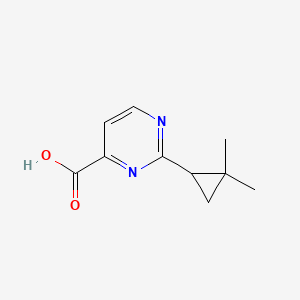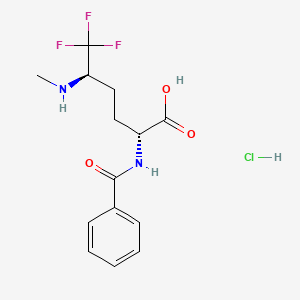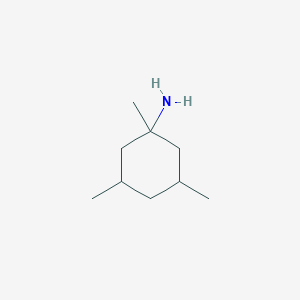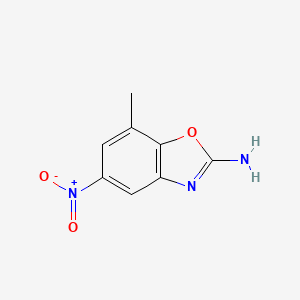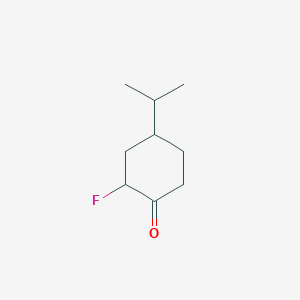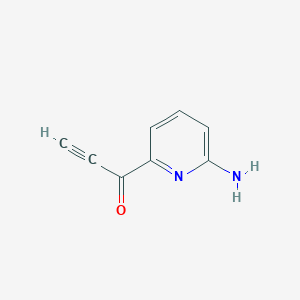
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-difluoropyridine with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium thiolate or primary amines in polar solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic substitution: Thiophene-substituted pyridines.
Oxidation: Sulfoxides and sulfones.
Coupling reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving sulfur and fluorine interactions.
Materials science: Incorporated into polymers and other materials to enhance their chemical resistance and thermal stability.
Biological studies: Employed in the development of probes and imaging agents due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the thiophene and sulfonyl fluoride groups, making it less reactive in certain chemical reactions.
6-(Thiophen-2-yl)pyridine: Does not contain the fluorine atom, resulting in different electronic properties and reactivity.
Pyridine-3-sulfonyl fluoride: Missing the thiophene and fluorine groups, leading to distinct chemical behavior
Uniqueness
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride is unique due to the combination of fluorine, thiophene, and sulfonyl fluoride groups. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications in chemistry and biology .
Properties
Molecular Formula |
C9H5F2NO2S2 |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-fluoro-6-thiophen-2-ylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5F2NO2S2/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H |
InChI Key |
DQTXKPMSSHRALW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


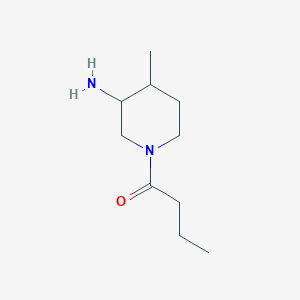


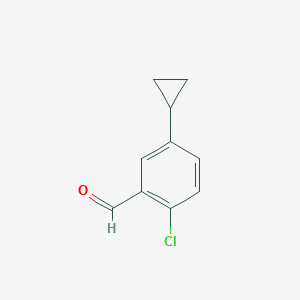

![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
